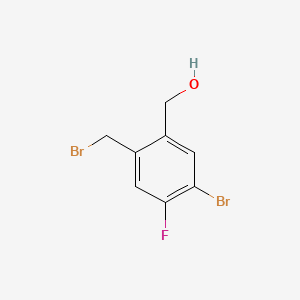

(5-Bromo-2-(bromomethyl)-4-fluorophenyl)methanol

説明

(5-Bromo-2-(bromomethyl)-4-fluorophenyl)methanol is a brominated aromatic alcohol featuring a fluorophenyl moiety. Its molecular formula is C₈H₇Br₂FO, with substituents at positions 2 (bromomethyl), 4 (fluorophenyl), and 5 (bromo) on the benzene ring.

Key structural attributes:

- Bromine atoms: Increase molecular weight (MW = 310.95 g/mol) and reactivity in substitution reactions.

- Fluorophenyl group: Introduces electron-withdrawing effects, influencing electronic distribution and directing further chemical modifications.

- Methanol group: Facilitates hydrogen bonding, affecting solubility and crystallinity.

特性

分子式 |

C8H7Br2FO |

|---|---|

分子量 |

297.95 g/mol |

IUPAC名 |

[5-bromo-2-(bromomethyl)-4-fluorophenyl]methanol |

InChI |

InChI=1S/C8H7Br2FO/c9-3-5-2-8(11)7(10)1-6(5)4-12/h1-2,12H,3-4H2 |

InChIキー |

BVMZXJBFMHZBSV-UHFFFAOYSA-N |

正規SMILES |

C1=C(C(=CC(=C1Br)F)CBr)CO |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromo-2-(bromomethyl)-4-fluorophenyl)methanol typically involves the bromination of a precursor compound, followed by the introduction of a hydroxyl group. One possible route is:

Bromination: Starting with a fluorophenylmethanol derivative, bromine is added to the aromatic ring under controlled conditions to introduce the bromine atoms.

Hydroxylation: The brominated intermediate is then subjected to hydroxylation to introduce the hydroxyl group at the desired position.

Industrial Production Methods

Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.

化学反応の分析

Types of Reactions

Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

Reduction: The bromine atoms can be reduced to form a less reactive compound.

Substitution: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).

Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

Oxidation: Formation of aldehydes or ketones.

Reduction: Formation of dehalogenated compounds.

Substitution: Formation of substituted phenylmethanol derivatives.

科学的研究の応用

Chemistry: As an intermediate in the synthesis of more complex organic molecules.

Biology: As a probe or ligand in biochemical assays.

Medicine: Potential use in drug development due to its unique functional groups.

Industry: Use in the production of specialty chemicals and materials.

作用機序

The mechanism of action would depend on the specific application. For example, in medicinal chemistry, the compound might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions.

類似化合物との比較

Structural and Functional Group Analysis

The compound is compared to structurally related brominated aromatic alcohols and derivatives (Table 1):

Key Observations :

- Substituent Effects: Bromine vs. Chlorine: Bromine’s larger atomic radius increases steric hindrance and polarizability, favoring halogen bonding (e.g., Br⋯O interactions in crystal packing ). Methanol vs. Methylsulfinyl: The -CH₂OH group enables hydrogen bonding, whereas -SOCH₃ introduces sulfoxide chirality and metabolic stability .

- Electronic Effects : Fluorine’s electron-withdrawing nature deactivates the aromatic ring, directing electrophilic substitution to specific positions .

Crystallographic and Physicochemical Properties

- Crystal Packing: Halogen Bonding: In 5-Bromo-2-(4-fluorophenyl)-benzofuran derivatives, Br⋯O interactions (3.163 Å) stabilize crystal lattices . Hydrogen Bonding: Methanol’s -OH forms O—H⋯O/N bonds, as seen in (5-Bromo-2-methoxy-4-iminomethylphenyl)methanol monohydrate .

- Melting Points: Brominated derivatives exhibit higher melting points (e.g., 498–499 K for benzofuran analogs ) compared to non-brominated counterparts due to stronger intermolecular forces.

生物活性

(5-Bromo-2-(bromomethyl)-4-fluorophenyl)methanol is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and enzyme inhibition properties, supported by research findings and data tables.

The molecular formula for this compound is C8H7Br2F, with a molecular weight of 292.95 g/mol. The compound features a bromomethyl group and a fluorophenyl moiety, which may influence its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C8H7Br2F |

| Molecular Weight | 292.95 g/mol |

| IUPAC Name | 5-Bromo-2-(bromomethyl)-4-fluorophenylmethanol |

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of brominated phenols have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for related compounds often fall within the range of 20–70 µM against pathogens such as Staphylococcus aureus and Escherichia coli .

Case Study:

A study examining the antimicrobial efficacy of halogenated phenols reported that compounds with bromine substitutions demonstrated enhanced activity against resistant strains of bacteria. The MIC values for these compounds were significantly lower than those of standard antibiotics, indicating their potential as alternative therapeutic agents .

Anticancer Activity

The anticancer potential of this compound is also noteworthy. Compounds with similar structural motifs have been evaluated for their ability to induce apoptosis in cancer cell lines. For example, certain brominated phenolic compounds have been shown to inhibit cell proliferation in breast cancer cells through mechanisms involving reactive oxygen species (ROS) generation and modulation of apoptosis-related proteins .

Research Findings:

In vitro studies have demonstrated that the compound can inhibit the growth of various cancer cell lines at non-cytotoxic concentrations, suggesting a favorable therapeutic index. The specific pathways involved in its anticancer activity are still under investigation but may include the modulation of key signaling pathways associated with cell survival and proliferation .

Enzyme Inhibition

Enzyme inhibition studies reveal that this compound may interact with specific enzymes critical for microbial growth and cancer progression. Compounds with similar structures have been shown to inhibit enzymes such as topoisomerases and kinases, which are essential for DNA replication and cell cycle regulation .

Mechanism of Action:

The proposed mechanism involves the binding of the compound to the active site of target enzymes, leading to reduced enzymatic activity and subsequent effects on cellular processes. This interaction is crucial for developing new inhibitors targeting resistant microbial strains or cancer cells .

Q & A

Q. Key Considerations :

- Monitor reaction selectivity to avoid over-bromination.

- Use inert atmospheres (N₂/Ar) to stabilize reactive intermediates.

- Purify via column chromatography (silica gel, hexane/EtOAc gradient) to isolate the product .

Advanced: How can crystallographic data resolve ambiguities in the stereochemical configuration of this compound?

Single-crystal X-ray diffraction (SCXRD) is definitive. For example, in related bromo-fluorophenyl systems, SCXRD reveals bond angles (e.g., C-Br ≈ 1.9 Å) and dihedral angles between aromatic planes (e.g., 16–81°), confirming substituent orientations . Use SHELXL for refinement :

Grow crystals via slow evaporation (THF/MeOH).

Collect data on a Bruker APEX-II CCD diffractometer (Mo-Kα radiation, λ = 0.71073 Å).

Resolve ambiguities using ORTEP-3 for thermal ellipsoid visualization .

Q. Optimization Strategy :

- Use bulky ligands (e.g., XPhos) to enhance Pd catalyst stability.

- Increase reaction temperature (80–100°C) to overcome steric barriers .

Basic: What safety protocols are critical during handling?

- Storage : Store at 0–6°C in amber vials to prevent light-induced degradation .

- PPE : Wear nitrile gloves, lab coat, and goggles; avoid inhalation (use fume hood).

- Spill Management : Neutralize with sodium bicarbonate; absorb with vermiculite .

Advanced: How can intermolecular interactions (e.g., halogen bonding) be exploited in crystal engineering?

In related compounds, Br···O interactions (≈3.1 Å) and C–H···O hydrogen bonds stabilize crystal packing . To design co-crystals:

Co-crystallize with complementary hydrogen-bond donors (e.g., carboxylic acids).

Analyze packing motifs via Platon or Mercury software.

Q. Example Interaction :

Basic: How to troubleshoot low yields in the final reduction step (ketone → methanol)?

- Issue : Over-reduction or side reactions.

- Solution :

- Use milder reductants (e.g., NaBH₄ instead of LiAlH₄).

- Monitor reaction progress via TLC (Rf shift from ketone to alcohol).

- Quench with saturated NH₄Cl to prevent decomposition .

Advanced: What computational methods predict spectroscopic properties for structural validation?

Q. Workflow :

Optimize geometry in Gaussian.

Run NMR/IR simulations.

Compare to experimental data .

Basic: How to differentiate regioisomers in brominated intermediates?

- NOESY NMR : Correlates spatial proximity of protons (e.g., ortho vs. para substituents).

- X-ray Powder Diffraction (XRPD) : Match experimental patterns to simulated SCXRD data .

Advanced: What strategies mitigate racemization in chiral derivatives of this compound?

- Use chiral auxiliaries (e.g., Evans oxazolidinones) during synthesis.

- Low-temperature crystallization (e.g., –20°C in EtOH) preserves enantiomeric excess .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。